N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a dimethylisoxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b]thiophene core, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the dimethylisoxazole ring via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzo[b]thiophene ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the benzo[b]thiophene ring may produce a dihydrobenzo[b]thiophene derivative.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety may interact with enzyme active sites, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The dimethylisoxazole ring may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Intermetallic Compounds: Although not structurally similar, these compounds share the characteristic of being used in advanced material applications.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide stands out due to its combination of a benzo[b]thiophene core, hydroxypropyl group, and dimethylisoxazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-14(12(2)23-20-11)9-17(21)19-10-18(3,22)16-8-13-6-4-5-7-15(13)24-16/h4-8,22H,9-10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAVSPYWXELAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.